molecular formula C51H70N10O12S2 B3214121 ([ring-D5]Phe3)-Octreotide Acetate CAS No. 1134880-79-7

([ring-D5]Phe3)-Octreotide Acetate

Cat. No.: B3214121
CAS No.: 1134880-79-7
M. Wt: 1084.3 g/mol
InChI Key: XQEJFZYLWPSJOV-RQANEZAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the natural hormone’s inhibitory effects on the secretion of several other hormones, including growth hormone, glucagon, and insulin. The inclusion of deuterium in the phenylalanine residue enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves multiple steps, starting from the preparation of the deuterated phenylalanine derivative. The key steps include:

    Deuteration of Phenylalanine: The phenylalanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Peptide Synthesis: The deuterated phenylalanine is incorporated into the octreotide peptide sequence using solid-phase peptide synthesis (SPPS). This involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and deprotected to yield the crude ([ring-D5]Phe3)-Octreotide.

    Acetylation: The crude peptide is acetylated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale SPPS: Automated peptide synthesizers are used to scale up the solid-phase peptide synthesis.

    Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.

    Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

([ring-D5]Phe3)-Octreotide Acetate undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced thiol groups.

    Substitution: Peptide with different acyl groups.

Scientific Research Applications

([ring-D5]Phe3)-Octreotide Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Employed in studies of hormone regulation and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders such as acromegaly and neuroendocrine tumors.

    Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals.

Mechanism of Action

([ring-D5]Phe3)-Octreotide Acetate exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones, including growth hormone, glucagon, and insulin. The compound’s mechanism involves:

    Receptor Binding: High affinity binding to SSTRs, particularly SSTR2 and SSTR5.

    Signal Transduction: Activation of G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase and reduction in cyclic AMP levels.

    Cellular Effects: Decreased hormone secretion and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Octreotide: The non-deuterated version of ([ring-D5]Phe3)-Octreotide Acetate.

    Lanreotide: Another somatostatin analog with a similar mechanism of action.

    Pasireotide: A somatostatin analog with a broader receptor binding profile.

Uniqueness

This compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and bioavailability compared to its non-deuterated counterparts. This modification potentially leads to improved therapeutic efficacy and reduced dosing frequency.

Properties

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJFZYLWPSJOV-RQANEZAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H70N10O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 2
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 3
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 4
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 5
([ring-D5]Phe3)-Octreotide Acetate
Reactant of Route 6
([ring-D5]Phe3)-Octreotide Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.